Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic organic compound. It is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a fused ring system containing both pyrrole and pyrimidine rings. The compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out at elevated temperatures, around 70-106°C, to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions and using continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product. The process involves similar reagents and conditions as the laboratory-scale synthesis but is designed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Cyclization Reactions: Cyclization can be facilitated by using strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides .
Scientific Research Applications
Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Biological Research: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of medicinal applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine
- 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- 2,4,5-Trichloro-7H-pyrrolo[2,3-d]pyrimidine
- 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structural feature imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3O2/c1-2-16-8(15)5-3-4-6(10)13-9(11)14-7(4)12-5/h3H,2H2,1H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFDAGIRGGNUEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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